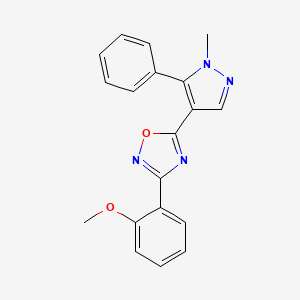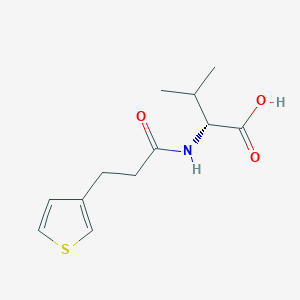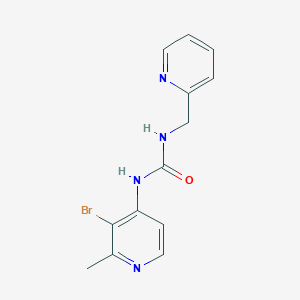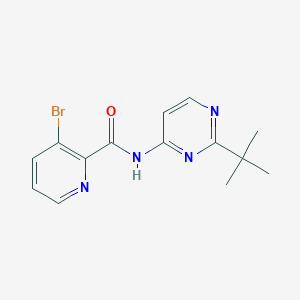![molecular formula C11H9BrN2O2 B6623519 N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in the field of cancer research. The compound has been shown to selectively inhibit the activity of a specific protein, which plays a crucial role in the growth and survival of cancer cells. In
Mechanism of Action
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are a key component of chromatin, and regulates the transcription of genes involved in cell growth and survival. N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, leading to the inhibition of gene transcription and ultimately inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been shown to inhibit tumor growth in animal models of cancer. The compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is its specificity for BRD4. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BRD4 in cancer biology. However, one limitation of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the cost of the compound may be a limiting factor for some researchers.
Future Directions
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, the combination of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the use of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide as a tool for studying the role of BRD4 in cancer biology may lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide (N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide) is a small molecule inhibitor with promising applications in cancer research. The compound has been shown to selectively inhibit the activity of BRD4, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to the use of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide in lab experiments, its specificity and potency make it a valuable tool for studying the role of BRD4 in cancer biology. Future research on N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide may lead to the development of new cancer therapies and a better understanding of the molecular mechanisms involved in cancer growth and survival.
Synthesis Methods
The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide involves the reaction of 5-bromofuran-2-carbaldehyde with 3-aminopyridine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-3-9(16-10)7-14-11(15)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQLDXHXWKGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)
![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)



![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)